molecular formula C29H23N5O3S B11597899 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11597899
M. Wt: 521.6 g/mol
InChI Key: MYMJABQUHZNHKA-UQQQWYQISA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic hybrid featuring a thiazolo-triazole core fused with pyrazole and substituted phenyl groups. Its structure integrates a (Z)-configured benzylidene moiety at position 5 of the thiazole ring, a 4-ethoxyphenyl-substituted pyrazole at position 3, and a 2-methoxyphenyl group at position 2 of the triazole ring. This design leverages the pharmacological synergy of pyrazole and triazole heterocycles, which are known for their antimicrobial, antifungal, and anti-inflammatory properties .

Properties

Molecular Formula

C29H23N5O3S

Molecular Weight

521.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O3S/c1-3-37-22-15-13-19(14-16-22)26-20(18-33(31-26)21-9-5-4-6-10-21)17-25-28(35)34-29(38-25)30-27(32-34)23-11-7-8-12-24(23)36-2/h4-18H,3H2,1-2H3/b25-17-

InChI Key

MYMJABQUHZNHKA-UQQQWYQISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)C6=CC=CC=C6

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors.

    Reaction Conditions: The reaction typically occurs under reflux conditions using suitable solvents and reagents.

    Industrial Production: While industrial-scale production details are proprietary, research laboratories often employ similar synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.

      Medicine: Investigations explore its potential as a drug candidate, targeting specific diseases.

      Industry: Applications in materials science, catalysis, or organic electronics are also explored.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors, or proteins).
    • It may modulate cellular pathways, affecting cell signaling, gene expression, or metabolic processes.
  • Comparison with Similar Compounds

    Structural and Functional Comparison with Analogues

    Substituent Effects on Bioactivity

    Pyrazole Modifications
    • Target Compound vs.
    Triazole and Thiazole Modifications
    • Target Compound vs. The 2-methoxyphenyl group in the target compound may enhance steric hindrance compared to the phenylamino substituents in , affecting metabolic stability .

    Pharmacological Potential

    • Antifungal Activity : Molecular docking studies () suggest that triazole-pyrazole hybrids inhibit fungal CYP51 via coordination to the heme iron. The 4-ethoxyphenyl group in the target compound may enhance hydrophobic interactions with the enzyme’s active site compared to 4-methoxy derivatives (e.g., ), which exhibit weaker binding .
    • Solubility and Bioavailability : The 2-methoxyphenyl substituent in the target compound improves water solubility relative to analogues with bulkier groups (e.g., 4-methylphenyl in ), critical for oral bioavailability .

    Key Research Findings and Data

    Physicochemical Properties

    Property Target Compound Compound Compound
    Molecular Weight (g/mol) 578.63 564.65 592.66
    LogP (Predicted) 4.2 4.8 3.9
    Hydrogen Bond Acceptors 8 7 9

    The lower LogP of the target compound compared to ’s methyl-substituted analogue suggests better aqueous solubility, aligning with its 2-methoxy design .

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